2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid
Description
Properties
IUPAC Name |
2-[(2-naphthalen-2-ylacetyl)amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-15(18-14(17(22)23)7-8-16(20)21)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14H,7-8,10H2,(H,18,19)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPVZWDTHNZXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid typically involves the reaction of naphthalene-2-ylacetic acid with a suitable amine, followed by the introduction of a pentanedioic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid is a complex organic compound with a unique molecular structure featuring a naphthalene moiety and an acetamido group attached to a pentanedioic acid backbone. It has a molecular formula of and a molecular weight of 315.33 g/mol. The compound is classified under various chemical categories and is recognized for its potential applications in scientific research and pharmaceuticals.
Pharmaceutical Development
This compound serves as a building block in drug development. Interaction studies focus on its binding affinities with biological macromolecules such as proteins and enzymes. These studies are crucial for understanding how the compound might modulate biological pathways or act as an inhibitor or activator of specific targets. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography may be employed to investigate these interactions further.
Potential Therapeutic Properties
This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Anti-inflammatory Activity Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Naphthalene derivatives have shown promise in reducing inflammation by blocking COX-mediated pathways.
- Anticancer Properties Some studies suggest that this compound may act as an inhibitor of certain cancer-related enzymes, thereby exhibiting potential anticancer effects. Its structural similarity to known anticancer agents allows it to be explored as a lead compound for new drug development.
Ligand Development
Fluorine-18 labeled urea-based ligands, including a compound labeled 2a , are being developed targeting prostate-specific membrane antigens (PSMA) in prostate cancers . Compound 2a displayed comparable tumor-targeting to and a desirable alteration in pharmacokinetics and metabolism, resulting in significantly lower kidney uptake with a shift towards hepatobiliary clearance and increased liver uptake .
Scientific Research
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex organic molecules.
- Biology It is investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
- Medicine It is explored for its potential therapeutic properties.
- Industry It is utilized in the development of specialty chemicals and materials with specific properties.
Chemical Reactions
This compound can undergo various types of chemical reactions:
- Oxidation The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
- Reduction Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
- Substitution The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Products Formed
- Oxidation Formation of carboxylic acids or ketones.
- Reduction Formation of alcohols or amines.
- Substitution Formation of nitro or sulfonic acid derivatives.
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Features/Applications | Reference |
|---|---|---|---|---|
| 2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid | Naphthalen-2-yl | 329.31* | Hypothesized applications in enzyme inhibition or tumor targeting due to aromatic and carboxylate groups. | [12], [13] |
| 4-Hydroxyphenylacetylglutamic acid | 4-Hydroxyphenyl | 281.09 | Metabolite with potential roles in detoxification pathways; structurally analogous via phenyl substitution. | [13] |
| 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid | Indol-3-yl | 304.11 | Indole-based analog; may interact with tryptophan-binding enzymes or receptors. | [15] |
| 2-[(Z)-(Formylimino)amino]pentanedioic acid | Formylimino | 190.15 | Hydrazine derivative; potential chelating agent or intermediate in peptide synthesis. | [18] |
| 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid | Chlorobenzenesulfonamido | 306.73 | Sulfonamide-containing analog; possible protease or carbonic anhydrase inhibition. | [17] |
*Calculated based on molecular formula C₁₇H₁₇NO₅.
Functional Implications of Substituent Variations
Aromatic vs. Aliphatic Substituents: The naphthalen-2-yl group in the target compound enhances lipophilicity compared to smaller aromatic substituents like 4-hydroxyphenyl [13]. This property may improve membrane permeability or binding to hydrophobic enzyme pockets.
Carboxylate Functionality: All compounds share a pentanedioic acid backbone, providing two carboxylate groups for metal chelation or ionic interactions. For example, analogs like 2-[(Z)-(formylimino)amino]pentanedioic acid may coordinate transition metals in metalloenzymes [18].
Sulfonamide and Chlorine Substituents :
- The chlorobenzenesulfonamido group in 2-[2-(2-chlorobenzenesulfonamido)acetamido]acetic acid introduces electronegative and bulky substituents, which are common in carbonic anhydrase inhibitors (e.g., acetazolamide) [17].
Tumor-Targeting Potential
While the target compound lacks direct experimental data, its structural similarity to prostate-specific membrane antigen (PSMA) -targeting agents is notable. PSMA ligands often incorporate glutamic acid derivatives with aromatic groups (e.g., urea-based inhibitors), suggesting that the naphthalen-2-yl acetamido group could enhance binding to PSMA-expressing tumors [1], [2].
Enzyme Inhibition
Compounds like 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid have been explored as inhibitors of amino acid-metabolizing enzymes (e.g., glutamine synthetase) due to their structural mimicry of natural substrates [15]. The target compound’s naphthalene moiety may similarly disrupt enzyme active sites through π-π stacking interactions.
Q & A
Q. What strategies can integrate this compound into interdisciplinary studies (e.g., environmental fate or drug delivery systems)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
